2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one
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Overview
Description
2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a phenylethanimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one typically involves the aldol condensation reaction. This reaction is carried out between furfural and cyclopentanone in the presence of a solid-base catalyst such as potassium fluoride impregnated alumina. The reaction conditions include a temperature of 333 K and a reaction time of 2 hours, resulting in a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality and high yield. The use of solid-base catalysts in these reactors also enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenylethanimidoyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of high-quality biofuels and as an intermediate in the synthesis of fine chemicals
Mechanism of Action
The mechanism of action of 2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simple cyclic ketone with similar structural features.
Phenylethanimine: A compound with a similar phenylethanimidoyl group but lacking the cyclopentanone ring.
2-Cyclopenten-1-one: An unsaturated analog with a similar ring structure.
Uniqueness
2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one is unique due to the combination of the cyclopentanone ring and the phenylethanimidoyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
CAS No. |
90321-01-0 |
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Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-(C-methyl-N-phenylcarbonimidoyl)cyclopentan-1-one |
InChI |
InChI=1S/C13H15NO/c1-10(12-8-5-9-13(12)15)14-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-9H2,1H3 |
InChI Key |
XSTXKHDNTVXNAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1)C2CCCC2=O |
Origin of Product |
United States |
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